molecular formula C7H6F3NS B1345599 4-((Trifluoromethyl)thio)aniline CAS No. 372-16-7

4-((Trifluoromethyl)thio)aniline

Cat. No. B1345599
CAS RN: 372-16-7
M. Wt: 193.19 g/mol
InChI Key: OHHHTUXVBNGOGI-UHFFFAOYSA-N
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Description

4-((Trifluoromethyl)thio)aniline is a compound with the molecular formula C7H6F3NS . It is also known by other names such as 4-Aminophenyl trifluoromethyl sulfide and 4-(trifluoromethylsulfanyl)aniline . It is a 4-substituted aniline derivative .


Synthesis Analysis

The synthesis of 4-((Trifluoromethyl)thio)aniline involves the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether, yielding the title products . It is believed to act as a catalyst in synthesizing other compounds .


Molecular Structure Analysis

The molecular weight of 4-((Trifluoromethyl)thio)aniline is 193.19 g/mol . Its IUPAC name is 4-(trifluoromethylsulfanyl)aniline . The InChI representation of the molecule is InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 .


Physical And Chemical Properties Analysis

4-((Trifluoromethyl)thio)aniline is a clear colorless to yellow liquid . It has a molecular weight of 193.19 g/mol . The compound has a boiling point of 103 °C at 11 mm of pressure and a density of 1.344 .

Scientific Research Applications

Vibrational Analysis and Nonlinear Optical (NLO) Materials

4-Chloro-3-(trifluoromethyl)aniline and similar compounds have been the subject of experimental vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research provides insight into the effects of substituents on vibrational spectra, potentially useful in the development of nonlinear optical materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Intermediate for Efficient, Low Toxic Pesticides

2,6-Dichloro-4-trifluoromethyl aniline, a variant of the compound, is a significant intermediate in the production of high efficiency, low toxicity pesticides and new herbicides. The paper reviews the main preparation methods for this intermediate and summarizes the characteristics and applications of the derived pesticides and herbicides (Zhou Li-shan, 2002).

Corrosion Inhibition

4-((Trifluoromethyl)thio)aniline derivatives have been studied for their corrosion inhibition properties. In a study, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline was synthesized and tested for its efficacy in inhibiting corrosion of mild steel in acidic environments, revealing it to be an efficient inhibitor. The study utilized various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the compound's performance (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Antimicrobial Activity

Thiourea derivatives, synthesized using compounds like 3-(trifluoromethyl)aniline, have been evaluated for their antimicrobial activities. These derivatives demonstrated significant inhibition against Gram-positive cocci, including methicillin-resistant and standard strains of Staphylococcus epidermidis. This research underscores the potential of these compounds in the development of novel antimicrobial agents (Stefanska, Stępień, Bielenica, Wrzosek, & Struga, 2016).

Liquid Crystal Applications

Studies have explored the use of 4-((Trifluoromethyl)thio)aniline derivatives in liquid crystals. For example, 4-octyloxy-N-(4-substituted benzylidene) aniline derivatives, including those with trifluoromethyl groups, exhibit stable smectic phases. These findings contribute to understanding the role of polar substituents like trifluoromethyl in stabilizing liquid crystalline states, which is crucial for the development of new liquid crystal materials (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Safety And Hazards

4-((Trifluoromethyl)thio)aniline is toxic if swallowed or inhaled. It causes severe skin burns and eye damage. It also causes damage to organs through prolonged or repeated exposure . It is combustible and very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, not eating, drinking, or smoking when using this product, wearing protective gear, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHHTUXVBNGOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190681
Record name 4-((Trifluoromethyl)thio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-((Trifluoromethyl)thio)aniline

CAS RN

372-16-7
Record name 4-[(Trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Trifluoromethyl)thio)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((Trifluoromethyl)thio)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(trifluoromethyl)thio]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.132
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Synthesis routes and methods

Procedure details

To p-nitrophenyl trifluoromethyl sulfide (3.0 g) in absolute ethanol (30 ml) is added Adams catalyst (Pt2O, 0.026 g). The mixture is hydrogenated in a Parr vessel at 50 lbs/sq. in. for about 15 min. The reaction is worked up by filtering through Celite and evaporating to yield p-aminophenyl trifluoromethyl sulfide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.026 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EA Kuo, PT Hambleton, DP Kay, PL Evans… - Journal of medicinal …, 1996 - ACS Publications
The active metabolite (2) of the novel immunosuppressive agent leflunomide (1) has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes …
Number of citations: 110 pubs.acs.org
M Horvat, M Jereb, J Iskra - European Journal of Organic …, 2018 - Wiley Online Library
Trifluoromethylthiolation of aromatic compounds with different electrophilic reagents of the type ArNHSCF 3 was studied in the presence of triflic acid as an activator. The effect of the …
M Warsitz, SH Rohjans… - European Journal of …, 2021 - Wiley Online Library
New two‐step procedures that include an initial regioselective intermolecular hydroaminoalkylation of 2‐allyl‐, 2‐allyldimethylsilyl‐, or 2‐dimethyl(vinyl)silyl‐substituted 3‐…
HX Song, QY Han, CL Zhao, CP Zhang - Green Chemistry, 2018 - pubs.rsc.org
This review highlights the progress of aqueous fluoroalkylation over the past few decades. Fluorine-containing functionalities are important design elements in new pharmaceuticals, …
Number of citations: 180 pubs.rsc.org
M Pastor, R Fernández-Calle, B Di Geronimo… - European journal of …, 2018 - Elsevier
A new series of blood-brain barrier permeable molecules designed to mimic the activity of Pleiotrophin in the CNS has been designed and synthesized. These compounds exert their …
Number of citations: 30 www.sciencedirect.com
J Schoepfer, W Jahnke, G Berellini, S Buonamici… - 2018 - ACS Publications
Chronic myelogenous leukemia (CML) arises from the constitutive activity of the BCR-ABL1 oncoprotein. Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site have …
Number of citations: 298 pubs.acs.org
P Linciano, C Pozzi, LD Iacono, F di Pisa… - Journal of Medicinal …, 2019 - ACS Publications
2-Amino-benzo[d]thiazole was identified as a new scaffold for the development of improved pteridine reductase-1 (PTR1) inhibitors and anti-trypanosomatidic agents. Molecular docking …
Number of citations: 22 pubs.acs.org
M Wu, X Ji, W Dai, S Cao - The Journal of Organic Chemistry, 2014 - ACS Publications
A copper-free direct C–H ortho trifluoromethylation of electron-deficient 4-substituted acetanilides using Langlois reagent (NaSO 2 CF 3 ) as the CF 3 source in the presence of tert-butyl …
Number of citations: 25 pubs.acs.org
T Scattolin, D Enders, F Schoenebeck - 2018 - scholar.archive.org
Transition metal catalyzed processes became ubiquitous during the last century allowing the access to molecules that could not be envisioned before. In particular, highlighted in this …
Number of citations: 3 scholar.archive.org
R Liu, Y Wei, M Shi - The Journal of Organic Chemistry, 2020 - ACS Publications
A rhodium(III)-catalyzed decarboxylative aminomethylation of glycine derivatives with indoles bearing a pyrimidine directing group was developed via C–H activation, exclusively …
Number of citations: 9 pubs.acs.org

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